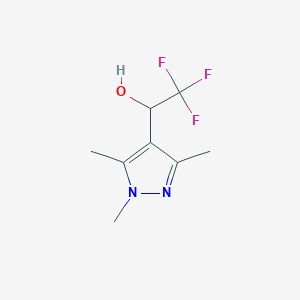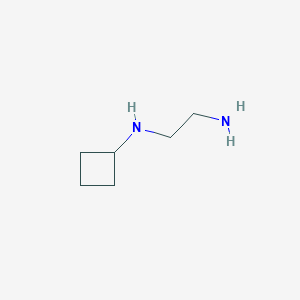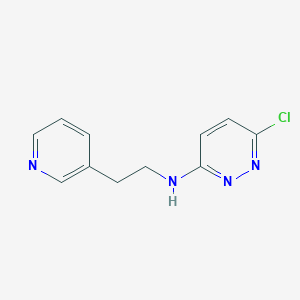![molecular formula C13H14N2O3S B1453805 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid CAS No. 1282763-59-0](/img/structure/B1453805.png)
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
説明
“6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid” is an organic compound with the CAS Number: 677762-07-1. It has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a thiazole ring, and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.19 . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.科学的研究の応用
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the degradation of extracellular matrix components. They are implicated in various physiological processes such as wound healing, angiogenesis, and pathological conditions including cancer and arthritis . Derivatives of the compound have been synthesized and evaluated for their inhibitory effects on MMPs, particularly MMP-13, which is involved in the degradation of the extracellular matrix in diseases like breast cancer, osteoarthritis, and rheumatoid arthritis . Selective inhibition of MMP-13 could lead to therapeutic applications in treating these conditions.
Antimicrobial Potential
Compounds containing the thiazolyl moiety have been recognized for their antimicrobial properties. The structural similarity of “6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid” to known antimicrobial agents suggests potential applications in combating bacterial infections. Research into similar compounds has shown effectiveness against various bacterial strains, indicating the possibility of this compound serving as a lead structure for developing new antimicrobial drugs .
Therapeutic Potential in Chemotherapy
The thiazole ring is a common feature in many chemotherapeutic agents. Given the structural attributes of the compound, there is potential for its derivatives to be used in chemotherapy, particularly in the treatment of diseases where MMPs are known to be overexpressed, such as certain types of cancer . Further research could explore its efficacy and safety as a chemotherapeutic agent.
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. The inhibitory effect of the compound on MMPs suggests that it could also have anti-inflammatory applications. By modulating the activity of MMPs, it may help in the treatment of inflammatory conditions such as arthritis .
Role in Tissue Remodeling and Wound Healing
MMPs are involved in tissue remodeling and wound healing. Inhibitors of MMPs, like the derivatives of the compound being analyzed, could be used to regulate these processes. This could be particularly beneficial in conditions where excessive tissue remodeling occurs, such as in fibrotic diseases .
Potential in Neurodegenerative Disease Treatment
MMPs have been implicated in the pathology of neurodegenerative diseases like Alzheimer’s disease. The ability of the compound’s derivatives to selectively inhibit MMP-13 could make them candidates for the treatment of such conditions, where the degradation of neural extracellular matrix plays a role in disease progression .
Osteoporosis and Bone Health
MMPs are also involved in bone resorption, which is a critical process in the development of osteoporosis. Inhibitors of MMPs could potentially be used to treat osteoporosis by preventing the degradation of bone matrix and promoting bone health .
Cardiovascular Disease Research
MMPs contribute to the remodeling of blood vessels and are involved in the progression of cardiovascular diseases. The compound’s derivatives could be investigated for their potential to serve as therapeutic agents in the treatment and prevention of cardiovascular conditions by targeting MMPs involved in vascular remodeling .
作用機序
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyridine and thiazole rings have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a wide range of pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the route of administration. For instance, the presence of the pyridine and thiazole rings could potentially influence these properties .
Result of action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
6-oxo-1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(2)12-14-10(7-19-12)6-15-5-9(13(17)18)3-4-11(15)16/h3-5,7-8H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSULXCGRVQKOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)

